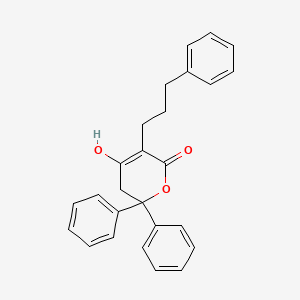
5,6-Dihydro-4-hydroxy-6,6-diphenyl-3-(3-phenylpropyl)-2H-pyran-2-one
Cat. No. B8285402
M. Wt: 384.5 g/mol
InChI Key: KCZPGCKRXMFLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05840751
Procedure details


The title compound was prepared as described in General Method 5 using 2.5 mmol of 5,6-dihydro-4-hydroxy-6,6-diphenyl-2H-pyran-2-one, 2.7 mmol of phenylacetyl chloride, 2.8 mmol of triethylamine, and 20 mL of THF, followed by 20 mL of toluene and catalytic DMAP. Chromatography of the residue afforded 1.0 mmol of the intermediate 3-acyl compound. Reduction of this acyl derivative was accomplished with 3 mmol of sodium cyanoborohydride. The product was triturated from ether to give the title compound (m.p. 61°-63° C.). 1H NMR (DMSO-d6) δ 1.35 (m, 2 H), 2.05 (t, 2 H), 2.14 (t, 2 H), 3.42 (bs, 2 H), 6.92 (m, 2 H), 7.17-7.40 (m, 13 H).
[Compound]
Name
3-acyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
5,6-dihydro-4-hydroxy-6,6-diphenyl-2H-pyran-2-one
Quantity
2.5 mmol
Type
reactant
Reaction Step Two






Name

Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH2:7][C:6]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:5][C:4](=[O:20])[CH:3]=1.[C:21]1([CH2:27][C:28](Cl)=O)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[CH2:31](N(CC)CC)C.C1COCC1>CN(C1C=CN=CC=1)C.C1(C)C=CC=CC=1>[OH:1][C:2]1[CH2:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[O:5][C:4](=[O:20])[C:3]=1[CH2:31][CH2:28][CH2:27][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Inputs


Step One
[Compound]
|
Name
|
3-acyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
5,6-dihydro-4-hydroxy-6,6-diphenyl-2H-pyran-2-one
|
|
Quantity
|
2.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(OC(C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
2.7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
2.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Step Seven
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(OC(C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)CCCC1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1 mmol | |
| YIELD: CALCULATEDPERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
